

A Comparative Guide to the Functional Differences of GR 128107 and Other Ligands

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Compound of Interest

Compound Name: GR 128107

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This guide provides a detailed comparison of the functional properties of **GR 128107** and other well-characterized ligands, namely Sumatriptan, Eletriptan, and Zolmitriptan. The primary functional distinction lies in their principal receptor targets: **GR 128107** is a potent melatonin receptor antagonist, whereas Sumatriptan, Eletriptan, and Zolmitriptan are agonists of the serotonin 5-HT_{1B} and 5-HT_{1D} receptors. This fundamental difference in their mechanism of action dictates their downstream signaling effects and potential therapeutic applications.

Data Presentation: Ligand Binding Affinities and Functional Activities

The following table summarizes the quantitative data for the binding affinities (pK_i) and functional activities (pEC₅₀/pIC₅₀) of the compared ligands at their respective primary targets.

Ligand	Primary Target(s)	Receptor Subtype	Species	Binding Affinity (pKi)	Functional Activity	Assay Type
GR 128107	Melatonin Receptors	Mel1b	Human	9.6[1]	Antagonist	2-[125I]-iodomelatonin binding assay[1]
Mel1a	Human	<7.6[1]	2-[125I]-iodomelatonin binding assay[1]			
Sumatriptan	Serotonin 5-HT1 Receptors	5-HT1D	Human	7.54	Agonist (pEC50: 6.28)	Inhibition of forskolin-stimulated adenylyl cyclase
5-HT1B	Human	6.35	Agonist (pEC50: 6.03)	Inhibition of forskolin-stimulated adenylyl cyclase		
5-HT1A	Human	6.13	Agonist (pEC50: 5.57)	Inhibition of forskolin-stimulated adenylyl cyclase		
Eletriptan	Serotonin 5-HT1 Receptors	5-HT1D	Human	High Affinity (KD: 0.92 nM)	Agonist	[3H]eletriptan binding

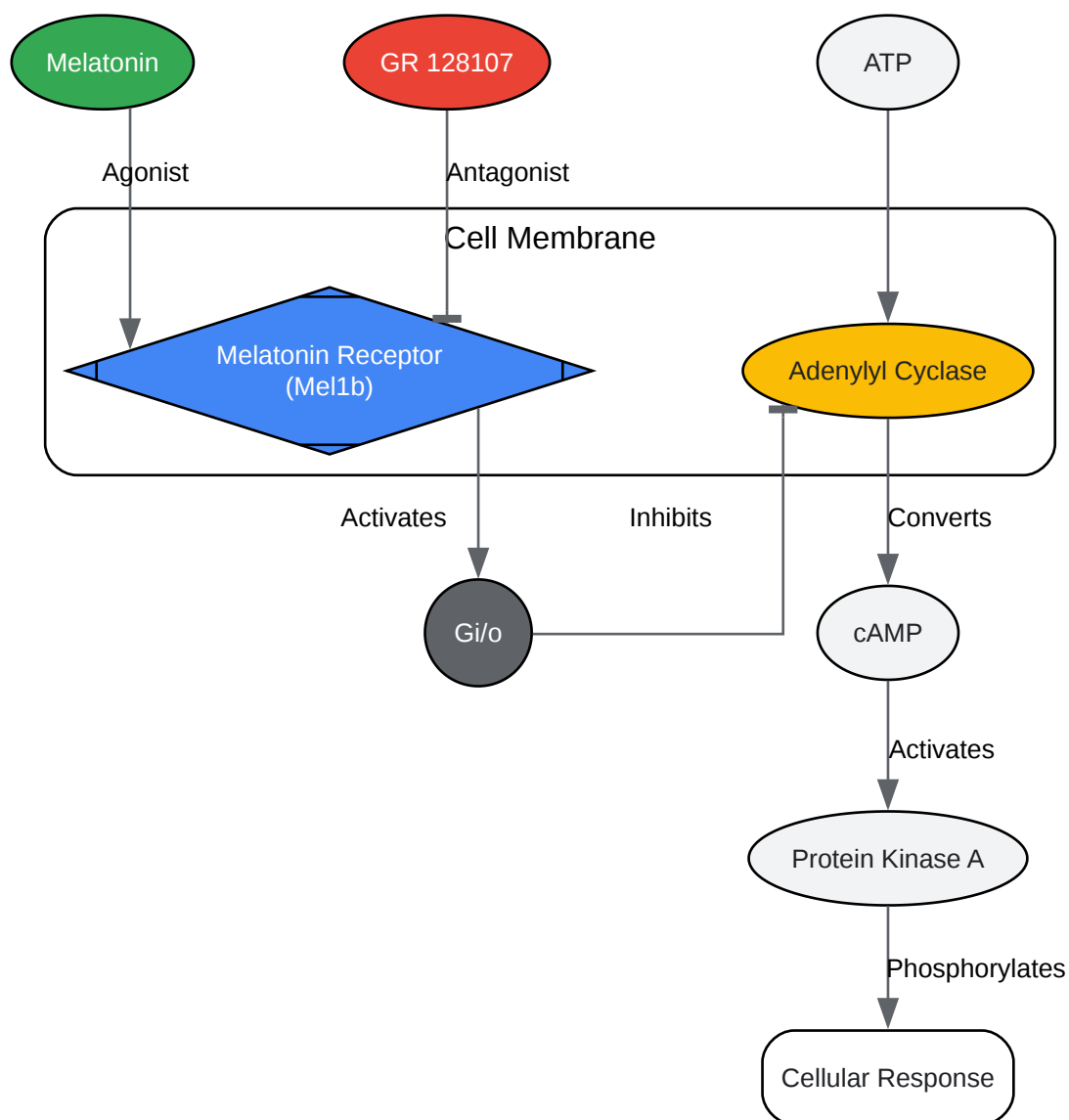
5-HT1B	Human	High Affinity (KD: 3.14 nM)	Agonist	[3H]eletriptan binding		
5-HT1F	Human	High Affinity	Agonist	Not Specified		
Zolmitriptan	Serotonin 5-HT1 Receptors	5-HT1D	Not Specified	High Affinity	Agonist	Not Specified
5-HT1B	Not Specified	High Affinity	Agonist	Not Specified		

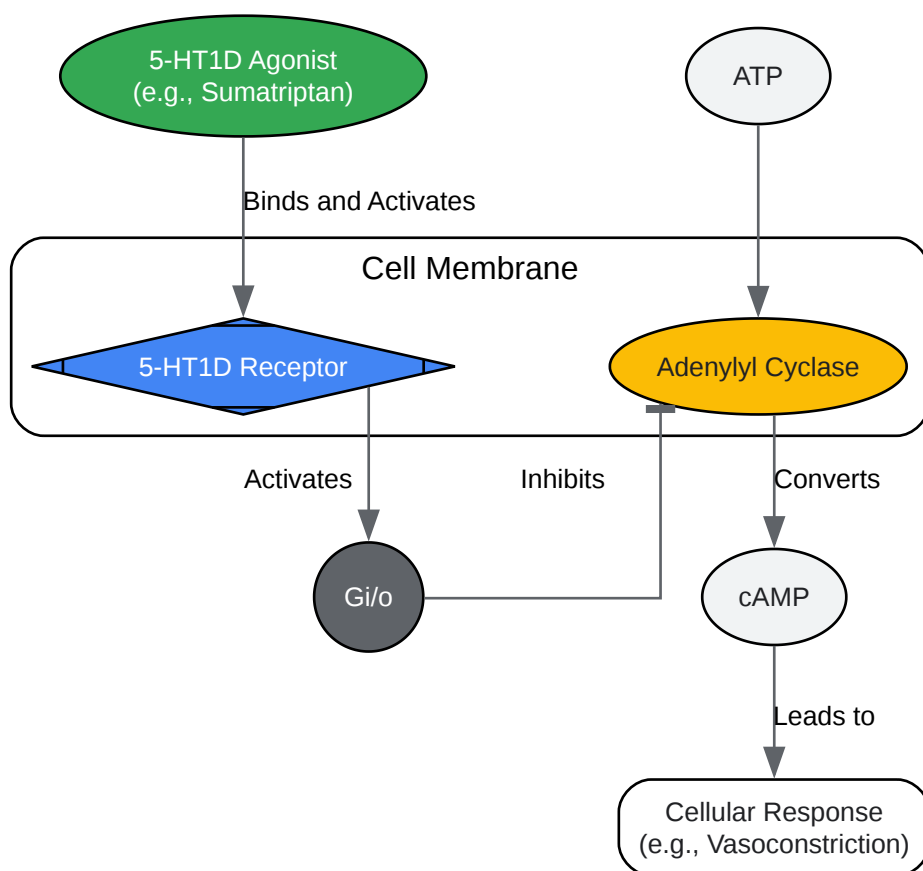
Signaling Pathways

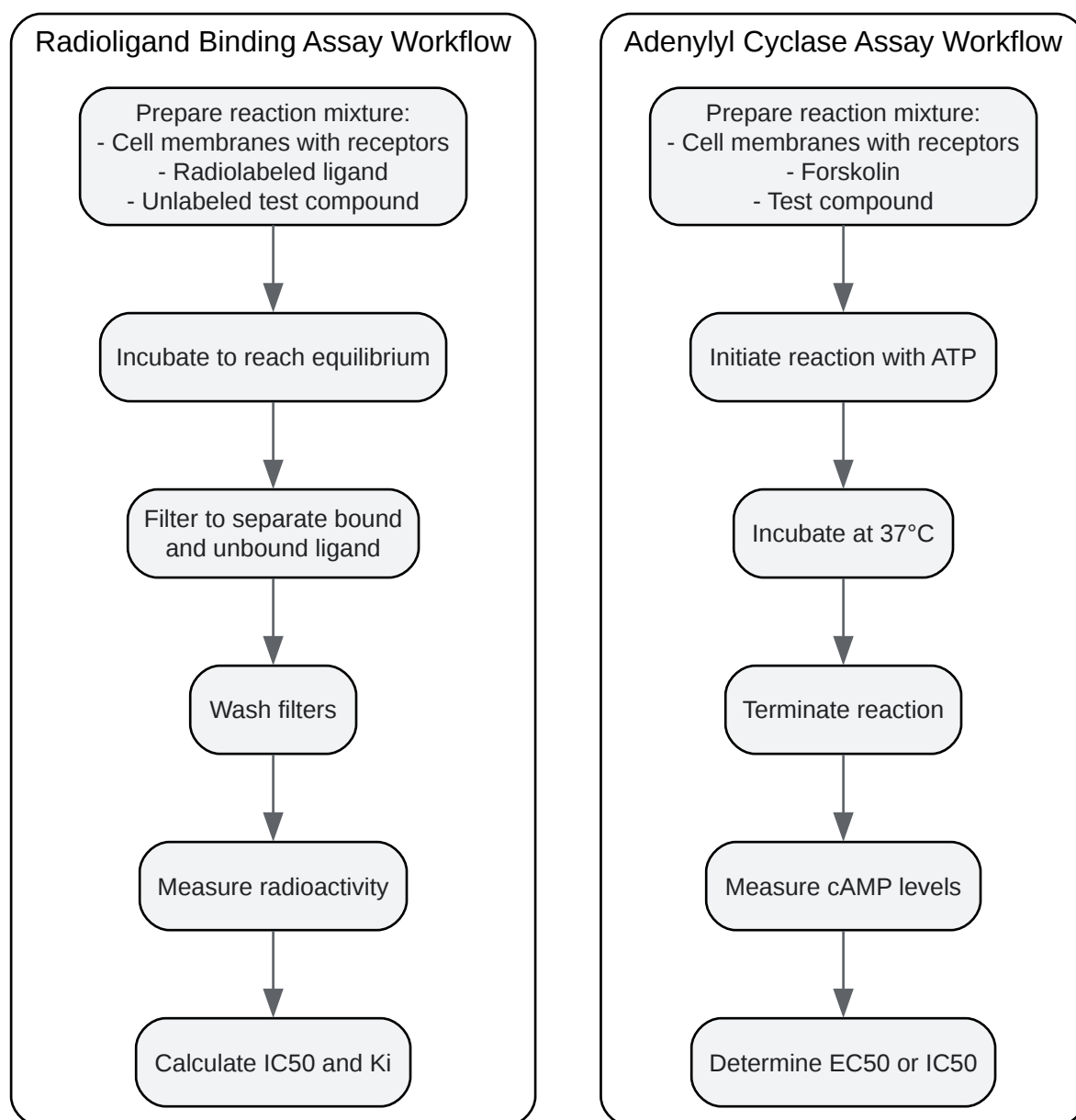
The distinct receptor targets of **GR 128107** and the triptan-class ligands result in the modulation of different intracellular signaling cascades.

GR 128107 Signaling Pathway

GR 128107 acts as an antagonist at melatonin receptors (primarily Mel1b). Melatonin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like melatonin, couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, **GR 128107** blocks this action, thereby preventing the melatonin-induced decrease in cAMP.







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References

- 1. Melatonin receptor antagonists that differentiate between the human Mel1a and Mel1b recombinant subtypes are used to assess the pharmacological profile of the rabbit retina ML1 presynaptic heteroreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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